molecular formula C17H17NO B12454492 3-phenyl-2-propyl-3H-isoindol-1-one

3-phenyl-2-propyl-3H-isoindol-1-one

Cat. No.: B12454492
M. Wt: 251.32 g/mol
InChI Key: MJYBXUNRNZKJPL-UHFFFAOYSA-N
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Description

3-phenyl-2-propyl-3H-isoindol-1-one is a heterocyclic compound belonging to the isoindoline family. Isoindoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an isoindoline core with a phenyl group at the 3-position and a propyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-propyl-3H-isoindol-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-hydroxybenzo[e]isoindolinone with alkyllithium reagents such as s-BuLi, n-BuLi, MeLi, or i-PrLi. This reaction leads to the addition of the alkyl group to the carbonyl group, followed by lactam ring opening and intramolecular cyclization to form the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2-propyl-3H-isoindol-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Oxidation reactions can be carried out using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Substitution reactions can be performed using various nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield reduced isoindoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-phenyl-2-propyl-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, the compound may interact with other cellular targets, leading to its diverse biological effects.

Comparison with Similar Compounds

3-phenyl-2-propyl-3H-isoindol-1-one can be compared with other isoindoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

3-phenyl-2-propyl-3H-isoindol-1-one

InChI

InChI=1S/C17H17NO/c1-2-12-18-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17(18)19/h3-11,16H,2,12H2,1H3

InChI Key

MJYBXUNRNZKJPL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

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